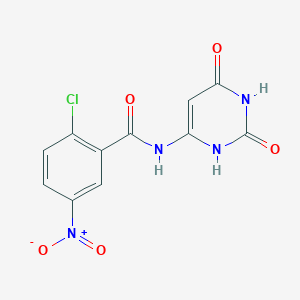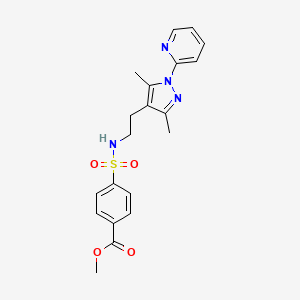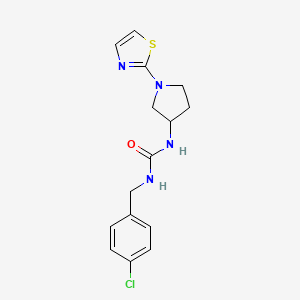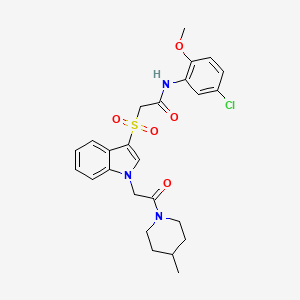
2-chloro-N-(2,4-dioxo-1H-pyrimidin-6-yl)-5-nitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "2-chloro-N-(2,4-dioxo-1H-pyrimidin-6-yl)-5-nitrobenzamide" is a chemical entity that has not been directly studied in the provided papers. However, similar compounds with nitrobenzamide structures have been investigated for their potential as hypoxia-selective cytotoxins and antitumor agents. These compounds, such as 5-[N,N-bis(2-chloroethyl)amino]-2,4-dinitrobenzamide, have been shown to exhibit selective toxicity towards hypoxic cells, which is a characteristic feature of many solid tumors .
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including the displacement of chloro groups, condensation reactions, and reductions. For instance, the synthesis of regioisomers of 5-[N,N-bis(2-chloroethyl)amino]-2,4-dinitrobenzamide was achieved by displacement of the chloro group from methyl chlorodinitrobenzoates or the corresponding carboxamides, followed by dimesylation and mesylate displacement with LiCl . These methods could potentially be adapted for the synthesis of "this compound" by altering the starting materials and reaction conditions to fit the structural requirements of the target compound.
Molecular Structure Analysis
The molecular structure of related compounds has been determined using various techniques such as X-ray diffraction, which provides information on the crystal system, space group, and unit cell parameters . Density functional theory (DFT) calculations are also employed to compare optimized geometric bond lengths and bond angles with experimental values, giving insight into the electronic structure of the molecules .
Chemical Reactions Analysis
The chemical reactivity of nitrobenzamide derivatives is influenced by their reduction potentials. The reduction chemistry of these compounds is complex, involving electron addition to nitro groups and subsequent formation of hydroxylamine or amine derivatives . These reduction products can further react intramolecularly or undergo oxidation to form dimers . The reactivity under hypoxic conditions is particularly relevant for their potential use as antitumor agents .
Physical and Chemical Properties Analysis
The physical and chemical properties of nitrobenzamide derivatives, such as their one-electron reduction potentials, are critical for their biological activity. Compounds with lower reduction potentials tend to be more selective towards hypoxic cells . The electrochemical properties, as well as the stability of the compounds, are important factors that influence their cytotoxicity and potential as therapeutic agents .
Wissenschaftliche Forschungsanwendungen
Reductive Chemistry and Cytotoxicity
- A study by Palmer et al. (1995) explored the reductive chemistry of a similar compound, SN 23862, which has a structure analogous to 2-chloro-N-(2,4-dioxo-1H-pyrimidin-6-yl)-5-nitrobenzamide. The research indicated that the compound's selective toxicity for hypoxic cells might be due to oxygen-inhibited enzymatic reduction. This reductive process and the cytotoxicity of its derivatives suggest potential applications in targeting hypoxic tumor cells (Palmer et al., 1995).
Oral Absorption Enhancement
- Kondo et al. (1993) researched a compound, HO-221, which shares structural similarities with the chemical . The study focused on improving the oral absorption of this poorly water-soluble drug by reducing its particle size to the submicron region. This approach could be relevant for enhancing the bioavailability of similar compounds (Kondo et al., 1993).
Lewis Acid Applications
- A study by Forbes et al. (2001) investigated a compound with a pyrimidinyl group and found that its amide bond adopts a cis conformation in the solid state. This conformational stability could be relevant for designing molecules with specific structural requirements (Forbes et al., 2001).
Pharmacokinetics Studies
- Another study by Kondo et al. (1993) on HO-221 examined the pharmacokinetics of the drug in experimental animals. Understanding the pharmacokinetics of structurally similar drugs could inform dosing and administration strategies (Kondo et al., 1993).
Synthesis and Cytotoxicity of Regioisomers
- Palmer et al. (1996) synthesized regioisomers of a hypoxia-selective cytotoxin, exploring different compound structures. The study's insights into the synthesis and cytotoxicity of these isomers could be applicable in the context of cancer therapy (Palmer et al., 1996).
Antiproliferative Activity
- Huang et al. (2020) synthesized a compound with a structure containing elements similar to this compound. The compound displayed significant antiproliferative activity against various cancer cell lines, suggesting a potential application in cancer treatment (Huang et al., 2020).
Eigenschaften
IUPAC Name |
2-chloro-N-(2,4-dioxo-1H-pyrimidin-6-yl)-5-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN4O5/c12-7-2-1-5(16(20)21)3-6(7)10(18)13-8-4-9(17)15-11(19)14-8/h1-4H,(H3,13,14,15,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLYCFOSXJGHPLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C(=O)NC2=CC(=O)NC(=O)N2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 4-[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B3018286.png)
![N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B3018287.png)

![N-(4-chloro-2-(trifluoromethyl)phenyl)-2-(4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B3018290.png)
![N-(1-Cyano-1-cyclopropylethyl)-2-[(2-cyclohexyl-1-hydroxypropan-2-YL)amino]acetamide](/img/structure/B3018293.png)
![2-chloro-N-[4-methyl-3-(morpholine-4-sulfonyl)phenyl]propanamide](/img/structure/B3018294.png)
![3-(3,4-Dimethoxyphenyl)-6-[(4-fluorophenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3018297.png)

![N'-[(1-benzyl-4-piperidinyl)carbonyl]-3-chlorobenzenecarbohydrazide](/img/structure/B3018299.png)



![1-adamantyl-[1-[(3,5-dimethylphenoxy)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]methanone](/img/structure/B3018307.png)